molecular formula C21H18N2O2 B4855366 3-(benzoylamino)-N-(3-methylphenyl)benzamide

3-(benzoylamino)-N-(3-methylphenyl)benzamide

Cat. No. B4855366
M. Wt: 330.4 g/mol
InChI Key: MFHPMHVCVVXQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N-(3-methylphenyl)benzamide, commonly known as BMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in treating various diseases due to its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, BMB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurological disorders, BMB has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. In cancer cells, BMB has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and BMB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

BMB has several advantages for lab experiments, including its synthetic accessibility, relatively low cost, and well-established synthesis method. However, BMB has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on BMB. One area of research is to further elucidate the mechanism of action of BMB, particularly in neurological disorders. Another area of research is to explore the potential use of BMB in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, there is potential for the development of BMB analogs with improved solubility and bioavailability.

Scientific Research Applications

BMB has been studied for its potential use in treating various diseases such as cancer, inflammatory diseases, and neurological disorders. In cancer research, BMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and BMB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-benzamido-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-7-5-11-18(13-15)22-21(25)17-10-6-12-19(14-17)23-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPMHVCVVXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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